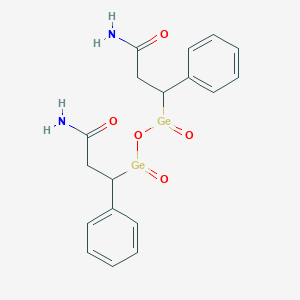
1-Phenyl-2-carbamoylethylgermanium sesquioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-carbamoylethylgermanium sesquioxide is a chemical compound that has been studied for its potential applications in scientific research. It is a type of organogermanium compound that contains a germanium atom, a phenyl group, and a carbamoyl group. This compound has been found to have interesting properties that make it useful in various research fields.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-carbamoylethylgermanium sesquioxide is not fully understood. However, it is thought to act by scavenging free radicals and other reactive oxygen species, which can cause damage to cells and tissues. Additionally, it may activate various cellular signaling pathways that are involved in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Phenyl-2-carbamoylethylgermanium sesquioxide has a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells. Additionally, it has been shown to protect cells from radiation-induced damage and to improve cell survival in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Phenyl-2-carbamoylethylgermanium sesquioxide in lab experiments is its antioxidant properties, which make it useful in the study of oxidative stress and related diseases. Additionally, its potential use as a radioprotective agent makes it useful in the study of radiation-induced damage. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 1-Phenyl-2-carbamoylethylgermanium sesquioxide. One area of interest is the study of its potential use as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential cellular targets for its activity. Finally, the development of more efficient synthesis methods for this compound could make it more readily available for use in research.
Méthodes De Synthèse
The synthesis of 1-Phenyl-2-carbamoylethylgermanium sesquioxide can be achieved through a multistep process. The first step involves the reaction of phenylmagnesium bromide with germanium tetrachloride to form phenylgermanium dichloride. This compound is then reacted with ethyl carbamate to form 1-phenyl-2-carbamoylethylgermanium dichloride. Finally, this compound is treated with hydrogen peroxide to form 1-Phenyl-2-carbamoylethylgermanium sesquioxide.
Applications De Recherche Scientifique
1-Phenyl-2-carbamoylethylgermanium sesquioxide has been studied for its potential applications in various scientific research fields. It has been found to have antioxidant properties, which make it useful in the study of oxidative stress and related diseases. Additionally, it has been studied for its potential use as a radioprotective agent, as it has been found to protect cells from radiation-induced damage.
Propriétés
Numéro CAS |
105736-52-5 |
|---|---|
Nom du produit |
1-Phenyl-2-carbamoylethylgermanium sesquioxide |
Formule moléculaire |
C18H20Ge2N2O5 |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
3-[[(3-amino-3-oxo-1-phenylpropyl)-oxogermyl]oxy-oxogermyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20Ge2N2O5/c21-17(23)11-15(13-7-3-1-4-8-13)19(25)27-20(26)16(12-18(22)24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,21,23)(H2,22,24) |
Clé InChI |
WQWYFDBRHWSELB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=O)O[Ge](=O)C(CC(=O)N)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=O)O[Ge](=O)C(CC(=O)N)C2=CC=CC=C2 |
Synonymes |
1-phenyl-2-carbamoylethylgermanium sesquioxide PCAGEO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



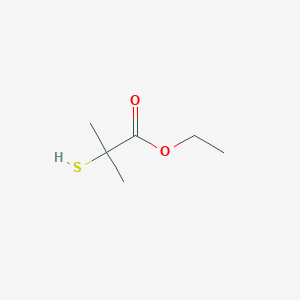
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
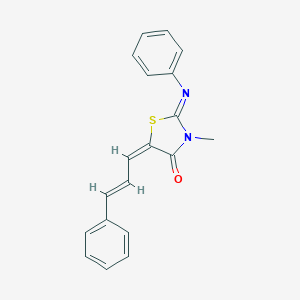
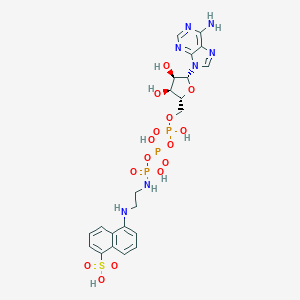
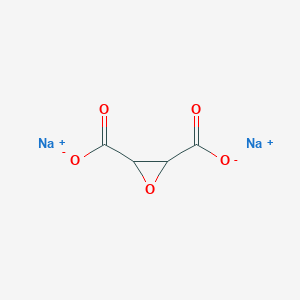
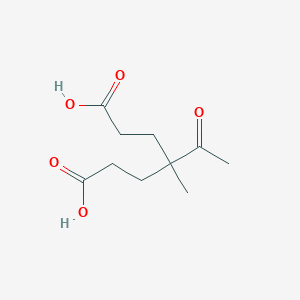
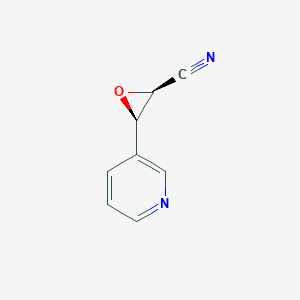
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
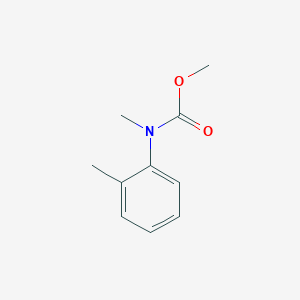
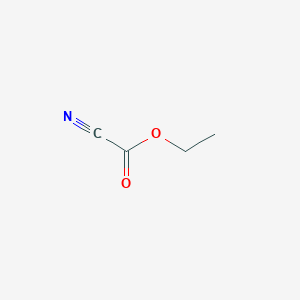
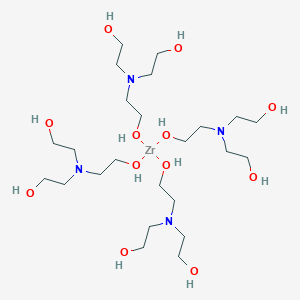
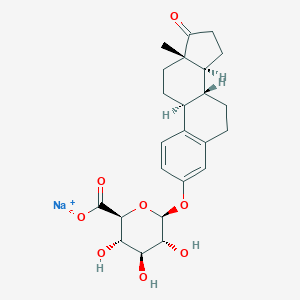
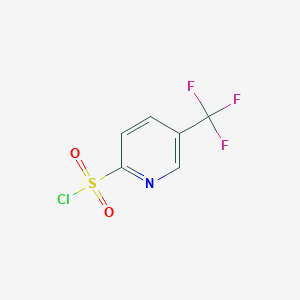
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)